D-Proline, 1-acetyl-2-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

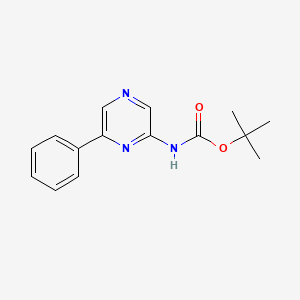

“D-Proline, 1-acetyl-2-methyl-” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

Proline methanologues, which are analogues of proline that contain a bridged methylene group at different positions, have been synthesized . The stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features, as well as their utility as proline congeners in medicinally relevant compounds have been discussed .Molecular Structure Analysis

The molecular structure of “D-Proline, 1-acetyl-2-methyl-” is unique and its properties make it a valuable tool for studying protein synthesis, drug design, and enzymatic reactions.Chemical Reactions Analysis

Chiral proline is often used as an asymmetric organocatalyst for a variety of organic reactions . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .科学的研究の応用

2. Chiral Catalyst in Organic Synthesis

Specific Scientific Field

Organic chemistry and asymmetric synthesis.

Summary of the Application

D-Proline, 1-acetyl-2-methyl-, serves as a chiral catalyst in various organic reactions. Chiral catalysts enable the synthesis of enantiomerically pure compounds, which are essential for pharmaceuticals, agrochemicals, and fine chemicals.

Experimental Procedures

Results and Outcomes

These are just two of the applications; D-Proline, 1-acetyl-2-methyl-, has broader implications in fields like peptide chemistry, drug design, and materials science. If you’d like further details on other applications, feel free to ask! .

Safety And Hazards

When handling “D-Proline, 1-acetyl-2-methyl-”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

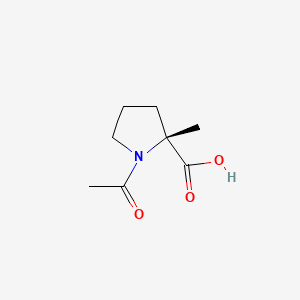

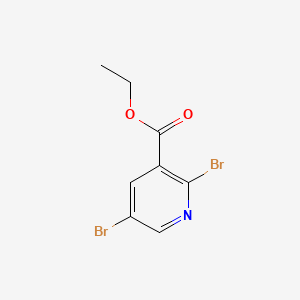

(2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSYPKQVDFIHEJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@]1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Proline, 1-acetyl-2-methyl- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)